molecular formula C20H19F3N6O B2533930 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine CAS No. 1396578-25-8

3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine

Cat. No.: B2533930
CAS No.: 1396578-25-8
M. Wt: 416.408
InChI Key: PDEYCLKLDPKKJT-UHFFFAOYSA-N
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Description

3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is a complex organic compound that features a pyridazine core substituted with an imidazole ring and a piperazine moiety bearing a trifluoromethylbenzoyl group

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its imidazole and piperazine moieties, which are known to interact with biological macromolecules.

Medicine

In medicinal chemistry, the compound has potential applications as a drug candidate. Its structure suggests it could be explored for activity against various diseases, including cancer and infectious diseases, due to the presence of the trifluoromethyl group, which is known to enhance biological activity.

Industry

In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Future Directions

Imidazole has become an important synthon in the development of new drugs . Therefore, compounds containing an imidazole ring, like this one, could potentially be of interest in the development of new therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and piperazine intermediates, followed by their coupling with the pyridazine core.

    Imidazole Synthesis: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Piperazine Synthesis: The piperazine ring can be synthesized by the reaction of diethylenetriamine with ethylene oxide.

    Coupling Reactions: The final step involves the coupling of the imidazole and piperazine intermediates with the pyridazine core under specific conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can occur at the pyridazine core using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The trifluoromethylbenzoyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Formation of imidazole N-oxides

    Reduction: Formation of reduced pyridazine derivatives

    Substitution: Formation of substituted benzoyl derivatives

Mechanism of Action

The mechanism of action of 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine moiety can interact with receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-methyl-1H-imidazol-1-yl)aniline
  • 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline
  • 1-(1-(1H-imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one

Uniqueness

Compared to similar compounds, 3-(2-methyl-1H-imidazol-1-yl)-6-{4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazine is unique due to the combination of its structural features. The presence of both the imidazole and piperazine rings, along with the trifluoromethylbenzoyl group, provides a distinct set of chemical and biological properties that can be leveraged for various applications.

Properties

IUPAC Name

[4-[6-(2-methylimidazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N6O/c1-14-24-8-9-29(14)18-7-6-17(25-26-18)27-10-12-28(13-11-27)19(30)15-4-2-3-5-16(15)20(21,22)23/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDEYCLKLDPKKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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